3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3-chloropropylamine with 3,4-dihydroquinolin-2(1H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyltriethoxysilane: A compound with similar structural features but different applications.
3-Chloropropyltrimethoxysilane: Another related compound used in different industrial applications.
Uniqueness
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinolinone structure, which imparts distinct biological and chemical properties
Biological Activity
3-(3-Chloropropyl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of neurotransmitter receptors. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps typically starting from readily available precursors. The process generally includes the following:
- Formation of the Dihydroquinolinone Skeleton : The precursor is reacted with appropriate halogenated alkyl chains (in this case, 3-chloropropyl) under basic conditions.
- Purification and Characterization : The product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.
Anticancer Properties
Research has indicated that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit notable anticancer properties. In a study evaluating various analogs, this compound demonstrated significant antiproliferative effects against several cancer cell lines:
- IC50 Values : The compound showed IC50 values in the micromolar range against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells:
- H460: 4.9±0.7μM
- A-431: 2.0±0.9μM
- HT-29: 4.4±1.3μM
This suggests that the compound is particularly effective against skin carcinoma cells while maintaining activity against other types of cancer .
Dopamine Receptor Modulation
Another area of interest is the compound's interaction with dopamine receptors. A study synthesized various 3,4-dihydroquinolin-2(1H)-one derivatives for their affinity towards dopamine D2 receptors:
- Affinity Testing : Among the tested compounds, some derivatives exhibited high affinity for D2 receptors with low cytotoxicity profiles, indicating potential for use in neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated to its structural features. The presence of specific substituents and the spatial configuration significantly influence its pharmacological properties:
Compound | Structure | IC50 (μM) | Activity Type |
---|---|---|---|
3c | Structure | 4.9 | Anticancer |
5e | Structure | High | D2R Modulator |
Case Study 1: Anticancer Activity
In a comparative study involving various tetrahydroquinoline derivatives, it was found that modifications at the aryl substituent positions dramatically affected anticancer efficacy. For instance, compounds lacking substituents at specific positions maintained higher activity against prostate carcinoma cell lines compared to their substituted counterparts .
Case Study 2: Neuropharmacology
In another investigation focused on neuropharmacological applications, a derivative similar to this compound was evaluated for its ability to penetrate the blood-brain barrier and modulate dopamine receptor activity effectively. This study highlighted the importance of structural modifications in enhancing receptor affinity while minimizing cytotoxic effects .
Properties
CAS No. |
651315-41-2 |
---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
3-(3-chloropropyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
InChI Key |
GRUOWPOOBFKFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCCCl |
Origin of Product |
United States |
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